(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine
Overview
Description
(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl group, a methoxymethyl group, and a trimethylsilyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethanamine, chloromethyl methyl ether, and trimethylsilyl chloride.
Step 1: The (S)-1-phenylethanamine is reacted with chloromethyl methyl ether in the presence of a base like sodium hydride to form (S)-N-(Methoxymethyl)-1-phenylethanamine.
Step 2: The intermediate product is then treated with trimethylsilyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxymethyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine can be used as a building block for more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
In medicinal chemistry, this compound could serve as a precursor or intermediate in the synthesis of drugs. Its structural features might be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In materials science, this compound might be used in the development of novel materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which (S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine exerts its effects depends on its application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a physiological response. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylethanamine: Lacks the methoxymethyl and trimethylsilyl groups, making it less versatile in synthetic applications.
N-Methoxymethyl-1-phenylethanamine: Similar but without the trimethylsilyl group, which affects its reactivity and solubility.
N-((Trimethylsilyl)methyl)-1-phenylethanamine:
Uniqueness
(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine is unique due to the presence of both methoxymethyl and trimethylsilyl groups. These groups confer distinct chemical properties, such as increased stability and reactivity, making the compound particularly useful in various synthetic and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGYHCIEIDEAD-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444093 | |
Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143140-08-3 | |
Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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